molecular formula C17H24O B11953058 (4-Tert-butylcyclohexyl)-phenylmethanone CAS No. 18525-42-3

(4-Tert-butylcyclohexyl)-phenylmethanone

Cat. No.: B11953058
CAS No.: 18525-42-3
M. Wt: 244.37 g/mol
InChI Key: ZWSYTVPXOHLVON-UHFFFAOYSA-N
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Description

(4-Tert-butylcyclohexyl)-phenylmethanone is an organic compound that features a cyclohexyl ring substituted with a tert-butyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylcyclohexyl)-phenylmethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylcyclohexyl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(4-Tert-butylcyclohexyl)-phenylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Tert-butylcyclohexyl)-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylcyclohexyl acetate: Used in fragrances and has similar structural features.

    4-Tert-butylcyclohexanol: An alcohol derivative with different chemical properties.

    4-Tert-butylphenol: A precursor in the synthesis of (4-Tert-butylcyclohexyl)-phenylmethanone.

Uniqueness

This compound is unique due to its combination of a cyclohexyl ring with a tert-butyl group and a phenylmethanone moiety, which imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

18525-42-3

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

(4-tert-butylcyclohexyl)-phenylmethanone

InChI

InChI=1S/C17H24O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3

InChI Key

ZWSYTVPXOHLVON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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